N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
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Overview
Description
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide group, a tetrahydrobenzothiophene moiety, and a dioxopyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Tetrahydrobenzothiophene Moiety: This step involves the cyclization of a suitable precursor to form the tetrahydrobenzothiophene ring.
Attachment of the Dioxopyrrolidinyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
- **3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propionamide
Uniqueness
The uniqueness of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide lies in its specific combination of functional groups and molecular structure. This unique architecture imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
461432-05-3 |
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Molecular Formula |
C26H22N2O4S |
Molecular Weight |
458.5g/mol |
IUPAC Name |
N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
InChI |
InChI=1S/C26H22N2O4S/c29-21-13-14-22(30)28(21)18-10-6-9-17(15-18)25(32)27-26-23(19-11-4-5-12-20(19)33-26)24(31)16-7-2-1-3-8-16/h1-3,6-10,15H,4-5,11-14H2,(H,27,32) |
InChI Key |
CHXJZGUNZFTCJX-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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